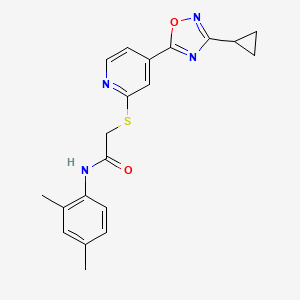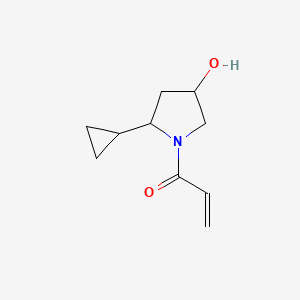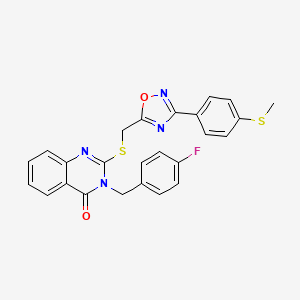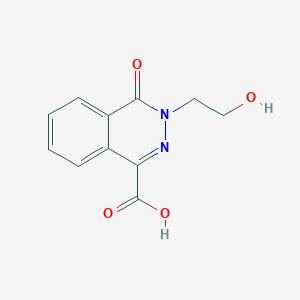
Ido1-IN-5
Vue d'ensemble
Description
IDO1-IN-5: est un inhibiteur sélectif de la indoleamine 2,3-dioxygénase 1 (IDO1) . L’IDO1 est une enzyme monomérique contenant de l’hème qui catalyse l’étape initiale et limitante de la vitesse dans la voie de la kynurénine du métabolisme du tryptophane. Cette voie joue un rôle crucial dans l’immunité et la fonction neuronale. L’inhibition de l’IDO1 a été explorée en raison de ses implications dans divers processus physiopathologiques, y compris le cancer et les maladies neurodégénératives .
Mécanisme D'action
L’IDO1-IN-5 exerce probablement ses effets en inhibant l’activité de l’IDO1. Les cibles moléculaires et les voies impliquées sont étroitement liées au métabolisme du tryptophane et aux réponses immunitaires. Des études supplémentaires sont nécessaires pour élucider les mécanismes précis.
Analyse Biochimique
Biochemical Properties
Ido1-IN-5 interacts with the Ido1 enzyme, which plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . The interaction between this compound and Ido1 can influence the activity of this pathway, potentially affecting the immune response in the context of cancer .
Cellular Effects
This compound’s interaction with Ido1 can have significant effects on various types of cells and cellular processes. For instance, Ido1 has been shown to play a role in suppressing the functions of effector T and natural killer cells, promoting neovascularization of solid tumors . Therefore, this compound could potentially influence these cellular functions through its interaction with Ido1 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the Ido1 enzyme. Ido1 catalyzes the initial oxidation of L-tryptophan and induces the accumulation of kynurenine metabolites . By interacting with Ido1, this compound could potentially influence these biochemical reactions, thereby affecting the immune response .
Temporal Effects in Laboratory Settings
It is known that Ido1 plays a role in long-term immune regulation , suggesting that this compound could potentially have long-term effects on cellular function through its interaction with Ido1 .
Metabolic Pathways
This compound is involved in the kynurenine pathway through its interaction with Ido1 . Ido1 catalyzes the first rate-limiting step of this pathway, converting the essential amino acid L-tryptophan into the immunosuppressive metabolite L-kynurenine . Therefore, this compound could potentially affect metabolic flux or metabolite levels through its interaction with Ido1 .
Analyse Des Réactions Chimiques
L’IDO1-IN-5 subit probablement diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions restent non divulgués. Les principaux produits formés à partir de ces réactions doivent encore être entièrement caractérisés.
4. Applications de la recherche scientifique
L’this compound a suscité l’intérêt dans la recherche scientifique dans de multiples domaines :
Immunothérapie du cancer : Les inhibiteurs de l’IDO1, y compris l’this compound, sont étudiés pour leur potentiel à améliorer l’immunité antitumorale en bloquant les voies inhibitrices immunitaires.
Maladies neurodégénératives : Compte tenu du rôle de l’IDO1 dans la fonction neuronale, l’this compound pourrait être prometteur dans la recherche sur les maladies neurodégénératives.
Applications De Recherche Scientifique
IDO1-IN-5 has garnered interest in scientific research across multiple fields:
Cancer Immunotherapy: IDO1 inhibitors, including this compound, are investigated for their potential in enhancing anti-tumor immunity by blocking immune inhibitory pathways.
Neurodegenerative Diseases: Given IDO1’s role in neuronal function, this compound may hold promise in neurodegenerative disease research.
Comparaison Avec Des Composés Similaires
Bien que les comparaisons spécifiques soient rares, l’unicité de l’IDO1-IN-5 réside dans sa capacité à se lier sélectivement à l’apo-IDO1 (sans hème) mais pas à l’IDO1 mature contenant de l’hème . Des composés similaires dans cette catégorie restent à explorer.
Méthodes De Préparation
Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour l’IDO1-IN-5 ne sont pas facilement disponibles dans la littérature. Il est connu pour être un composé qui peut traverser la barrière hémato-encéphalique. Des recherches supplémentaires sont nécessaires pour découvrir ses méthodes de production industrielle précises.
Propriétés
IUPAC Name |
4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166616-75-5 | |
| Record name | LY-3381916 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)
![5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B3002299.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)
![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)






